molecular formula C15H20N2O B2572453 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline CAS No. 2310208-73-0

3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline

Cat. No.: B2572453
CAS No.: 2310208-73-0
M. Wt: 244.338
InChI Key: BCSGFWRDRRTASC-UHFFFAOYSA-N
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Description

3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline is a synthetic organic compound designed for research and development, particularly in the field of medicinal chemistry. It features the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) ring system, a bridged heterocyclic scaffold of significant scientific interest due to its structural similarity to potent bioactive molecules . This scaffold is a well-known constrained framework used in the development of pharmacologically active compounds . The 7-azabicyclo[2.2.1]heptane core serves as a sterically reduced, achiral analog of more complex structures and is recognized for its three-dimensional rigidity, which is valuable for exploring structure-activity relationships in drug discovery . Research into derivatives of this core structure has demonstrated its potential as a scaffold for the development of selective receptor ligands . The compound incorporates a dimethylaniline group connected via a carbonyl linker, which may be utilized to modulate the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile. Researchers can employ this chemical as a key intermediate or building block for the synthesis of more complex molecules, for probing biological targets, or in the design of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)14-5-3-4-11(10-14)15(18)17-12-6-7-13(17)9-8-12/h3-5,10,12-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGFWRDRRTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline typically involves multiple steps. One common method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further modifications . The reaction conditions often require specific catalysts, such as platinum oxide, to achieve higher yields . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified bicyclic structures with different functional groups.

Mechanism of Action

The mechanism of action of 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity . The pathways involved may include inhibition or activation of certain biochemical processes, depending on the specific application and target.

Comparison with Similar Compounds

Hydrolytic Stability

The base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides, including derivatives like the target compound, exhibits unexpected resistance compared to monocyclic and other bicyclic analogs. Kinetic studies under pseudo-first-order conditions (70°C, NaOD/D₂O) revealed the following reactivity trend: Azetidine amides (2a) > Pyrrolidine amides (3a) > 7-Azabicyclo[2.2.1]heptane amides (4a) > Bridgehead-substituted bicyclic amides (5a) .

Compound Type Relative Reactivity (k, s⁻¹) Activation Energy (ΔG‡, kcal/mol)
Azetidine amide (2a) 1.0 × 10⁻³ 22.5
Pyrrolidine amide (3a) 6.7 × 10⁻⁴ 24.8
Bicyclic amide (4a) 3.2 × 10⁻⁴ 26.1
Bridgehead-substituted (5a) 1.5 × 10⁻⁴ 28.3

Key Findings :

  • The low reactivity of 7-azabicyclo[2.2.1]heptane amides is attributed to nitrogen pyramidalization, which destabilizes the tetrahedral intermediate during hydrolysis .
  • DFT calculations confirm that higher Gibbs free energies of activation correlate with slower reaction rates .
  • Stability at physiological temperatures (37°C) makes this scaffold suitable for drug design, where hydrolytic resistance is critical .

Photophysical Properties

When incorporated into fluorophores, the 7-azabicyclo[2.2.1]heptane moiety enhances photostability and quantum yields compared to traditional N,N-dialkylamino groups. For example:

Fluorophore Quantum Yield (Φ, 20°C) Photostability (Half-life) Temperature Stability (20–60°C)
Tetramethylsulforhodamine (TMSR) 0.65 1.0 (baseline) Φ drops to 0.38 at 60°C
221SR (Bicyclic derivative) 0.95 3.5× TMSR Φ remains 0.95 at 60°C

Key Findings :

  • The bicyclic structure suppresses twisted intramolecular charge transfer (TICT), reducing photobleaching and thermal quenching .
  • This makes 7-azabicyclo[2.2.1]heptane derivatives superior for bioimaging applications .

Key Findings :

  • The 7-azabicyclo[2.2.1]heptane framework enables precise stereochemical control, critical for receptor subtype selectivity .

Structural and Electronic Effects

  • Nitrogen Pyramidalization: X-ray crystallography and rotational barrier studies confirm non-planar amide geometry in 7-azabicyclo[2.2.1]heptane derivatives, reducing resonance stabilization and increasing hydrolytic resistance .
  • Inversion Barriers: The free energy of activation for nitrogen inversion in 7-methyl-7-azabicyclo[2.2.1]heptane is 13.77 kcal/mol, ~3.5 kcal/mol higher than monocyclic analogs, enhancing conformational rigidity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing the structure of 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the bicycloheptane scaffold and dimethylaniline substituents. Pay attention to carbonyl (C=O) signals (~170 ppm in 13^13C NMR) and aromatic protons (δ 6.5–7.5 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]+^+ peaks). For example, related bicyclo compounds like methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (C8_8H13_{13}NO2_2) has a molecular weight of 155.19 g/mol, which aligns with accurate mass calculations .
  • Infrared Spectroscopy (IR) : Identify the carbonyl stretch (~1650–1750 cm1^{-1}) and aromatic C-H bonds (~3000–3100 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Based on structurally similar azabicyclo compounds (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) and skin contact (H315) .
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes (H319) and seek medical attention. Maintain Safety Data Sheets (SDS) for emergency reference .

Q. How can synthetic routes to this compound be optimized for higher yields?

  • Methodological Answer :

  • Coupling Reaction Optimization : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to activate the 7-azabicycloheptane carbonyl group before reacting with N,N-dimethylaniline. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates, as seen in syntheses of benzyl 7-(methoxycarbamoyl)-2-azabicyclo derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bicycloheptane scaffold in this compound?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model the electron density of the bicycloheptane ring. Focus on the carbonyl group’s electrophilicity and steric hindrance from the dimethylaniline substituent. Compare with experimental NMR shifts for validation .
  • Molecular Dynamics Simulations : Analyze conformational flexibility to predict stability under varying pH or temperature conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Deuteration Studies : For ambiguous 1^1H NMR signals (e.g., overlapping aromatic protons), use deuterated solvents (DMSO-d6_6) and 2D NMR (COSY, HSQC) to assign peaks .
  • X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties. For example, bicyclo[3.2.0]heptane derivatives in penicillin analogs were confirmed via crystallography .

Q. How can environmental fate studies be designed to assess this compound’s biodegradation?

  • Methodological Answer :

  • OECD 301B Test : Use a standardized aqueous aerobic biodegradation assay. Monitor CO2_2 evolution over 28 days to estimate mineralization rates. Spiked samples should include controls (e.g., sodium acetate) and LC-MS/MS for parent compound quantification .
  • Soil Microcosm Experiments : Evaluate adsorption/desorption kinetics using loamy soil. Measure half-life (t1/2_{1/2}) under varying moisture and microbial activity conditions .

Q. What experimental approaches validate the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based or enzymatic assays. Include positive controls (e.g., known inhibitors) and triplicate replicates.
  • Counter-Screening : Test against related targets (e.g., other azabicyclo derivatives like 1-azabicyclo[3.1.1]heptane-5-carboxamide) to confirm selectivity .

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